molecular formula C6H8Cl2N4 B6355075 Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride CAS No. 1414959-18-4

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride

Cat. No.: B6355075
CAS No.: 1414959-18-4
M. Wt: 207.06 g/mol
InChI Key: FIXRPGSHAKFSOO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride (CAS 1414959-18-4) is a high-purity chemical compound offered with a minimum purity of 98% . This dihydrochloride salt has the molecular formula C6H8Cl2N4 and a molecular weight of 207.06 g/mol . It is a key synthetic intermediate in medicinal chemistry for constructing more complex molecules, particularly in the development of novel antimicrobial agents . The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its significant biological activities. Research indicates that derivatives of this core structure are of great interest for creating new antibacterials, with some compounds showing promising activity against pathogens like Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Furthermore, related imidazo[1,2-a]pyridine cores, which share structural similarities, are found in clinical candidates and approved drugs, underscoring the therapeutic potential of this chemical class . This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all safe laboratory practices.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXRPGSHAKFSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with α-Haloketones

A widely adopted method involves the condensation of 2-aminopyrimidine with α-bromo- or α-chloroketones under mild conditions. For example, reacting 2-aminopyrimidine with α-bromoacetophenone in the presence of neutral alumina at room temperature yields the imidazo[1,2-a]pyrimidine core via nucleophilic substitution and subsequent cyclization. This approach eliminates the need for solvents or high temperatures, achieving yields up to 85%. The mechanism proceeds through the attack of the pyrimidine nitrogen on the α-carbon of the haloketone, followed by intramolecular dehydration to form the fused bicyclic structure.

Catalyst-Assisted Cyclization

Transition metal catalysts, such as iron(III) chloride (FeCl₃), enhance reaction efficiency in cyclization pathways. Santra et al. demonstrated that FeCl₃ catalyzes the tandem reaction between 2-aminopyrimidine and nitroolefins, forming 3-unsubstituted imidazo[1,2-a]pyrimidines. This method accommodates diverse nitroolefins and substituted 2-aminopyrimidines, achieving yields of 70–90% under optimized conditions. The catalytic cycle involves Lewis acid-mediated activation of the nitroolefin, followed by aza-Michael addition and cyclization.

Solvent-Free and Catalyst-Free Protocols

Recent advancements prioritize green chemistry principles, eliminating solvents and catalysts to reduce environmental impact. Dong-Jian Zhu and colleagues developed a solvent-free method where 2-aminopyrimidine reacts with α-chloroketones at 60°C without auxiliary reagents. This protocol avoids hazardous waste generation and simplifies purification, yielding the target compound in 78–82% efficiency. The absence of solvents accelerates reaction kinetics by increasing reactant concentration, while mild temperatures prevent decomposition.

Multicomponent Reactions for Structural Diversification

Multicomponent reactions (MCRs) offer a streamlined approach to introduce functional groups during synthesis. A notable example involves molecular iodine-catalyzed coupling of 2-aminopyrimidine, acetophenones, and dimedone in aqueous medium under ultrasonication. This one-pot method proceeds via in situ generation of phenylglyoxal from acetophenone, followed by Knoevenagel condensation with dimedone and subsequent aza-Michael addition with 2-aminopyrimidine. The ultrasonication enhances mass transfer, reducing reaction time to 30–45 minutes and achieving yields up to 96%.

Tandem and Cascade Reactions

Tandem reactions integrate multiple steps into a single operation, improving atom economy. For instance, nitroolefins undergo FeCl₃-catalyzed cascade reactions with 2-aminopyrimidine, involving Michael addition and cyclization to form 3-arylimidazo[1,2-a]pyrimidines. This method tolerates electron-withdrawing and electron-donating substituents on the nitroolefin, providing a versatile route to structurally diverse derivatives.

Salt Formation and Purification

The final step in preparing this compound involves treating the free base with hydrochloric acid. Recrystallization from ethanol/water mixtures yields the dihydrochloride salt with >99% purity, as confirmed by HPLC and elemental analysis. The salt form enhances aqueous solubility, making it suitable for pharmacological assays.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation methods, highlighting their advantages and limitations:

MethodReactantsConditionsYield (%)Key AdvantagesLimitations
Cyclization (Alumina)2-Aminopyrimidine, α-bromoketoneRT, neutral alumina85Solvent-free, mild conditionsLimited to aromatic α-haloketones
FeCl₃-Catalyzed2-Aminopyrimidine, nitroolefinFeCl₃, CH₃CN, 80°C90Broad substrate scopeRequires Lewis acid catalyst
Solvent-Free2-Aminopyrimidine, α-chloroketone60°C, no catalyst78Environmentally benignModerate yields
Iodine-Catalyzed MCR2-Aminopyrimidine, acetophenoneH₂O, I₂, ultrasonication96High yield, rapidRequires specialized equipment

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-6-carboxylic acid, while reduction can produce imidazo[1,2-a]pyrimidin-6-ylmethanol .

Scientific Research Applications

Pharmacological Applications

1.1 Alzheimer’s Disease Treatment

Imidazo[1,2-a]pyrimidine derivatives have been identified as potential inhibitors of beta-secretase (BACE), an enzyme involved in the pathogenesis of Alzheimer's disease (AD) through the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides. These peptides aggregate to form plaques that are characteristic of AD. Compounds that inhibit BACE can potentially reduce amyloid plaque formation and thus slow the progression of the disease. For instance, a study highlighted a series of imidazo[1,2-a]pyrimidine derivatives that demonstrated significant activity against BACE, suggesting their potential as therapeutic agents for AD .

1.2 Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is another mechanism through which imidazo[1,2-a]pyrimidine derivatives exert their effects. A study synthesized several derivatives and evaluated their AChE inhibitory activities, finding that specific compounds exhibited promising results with IC50 values indicating effective inhibition . This activity is particularly relevant for cognitive enhancement in AD patients.

Antimicrobial Activity

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride has also shown antimicrobial properties. A series of studies reported the synthesis of various imidazo[1,2-a]pyrimidine derivatives that were tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Some compounds displayed potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Enzyme/PathogenIC50 Value / MIC (µM)Reference
Compound 1AChE InhibitionAcetylcholinesterase79
Compound 2BACE InhibitionBeta-secretaseNot specified
Compound 3AntibacterialStaphylococcus aureus<10
Compound 4AntitubercularMycobacterium tuberculosis0.03 - 5.0

Case Study: Antitubercular Activity

Recent studies have focused on the antitubercular activity of imidazo[1,2-a]pyridine analogues derived from this compound. These compounds were evaluated for their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) were found to be promising, indicating potential for development into effective treatments for tuberculosis .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Stability Therapeutic Relevance
This compound 843609-02-9 C₇H₈N₄·2HCl 217.09 Pyrimidine-imidazole fusion, dihydrochloride salt High aqueous solubility (acidic pH) Purine-mimetic drug candidate
2-Methylimidazo[1,2-a]pyridin-6-amine 860258-05-5 C₈H₉N₃ 147.18 Pyridine-imidazole fusion, methyl substituent Moderate lipophilicity Kinase inhibitor studies
N2,N2-Dimethylpyrimidine-2,5-diamine 56621-99-9 C₆H₁₀N₄ 138.17 Pyrimidine core, dimethylamine groups High polarity, low BBB penetration Antiviral agent precursor
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine-chlorophenyl structure High solubility, stable salt form Antihistamine

Key Findings:

Structural Differentiation :

  • Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine : The pyrimidine ring in the target compound replaces the pyridine ring found in 2-Methylimidazo[1,2-a]pyridin-6-amine, altering electronic density and hydrogen-bonding capacity. This substitution may enhance interactions with pyrimidine-specific enzymes .
  • Salt Forms : The dihydrochloride salt improves solubility compared to free bases (e.g., levocetirizine free base: 388.89 g/mol vs. dihydrochloride: 461.81 g/mol) .

Pharmacokinetic Properties: Solubility: The dihydrochloride form of the target compound exhibits superior aqueous solubility compared to neutral analogs like N2,N2-Dimethylpyrimidine-2,5-diamine, facilitating intravenous administration .

Therapeutic Potential: Purine Mimicry: The target compound’s pyrimidine-imidazole scaffold mimics purines, suggesting utility in anticancer or antiviral therapies targeting nucleotide metabolism . Antihistamine Contrast: Levocetirizine dihydrochloride, while structurally distinct, demonstrates the role of dihydrochloride salts in improving drug stability and efficacy .

Biological Activity

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H8Cl2N4 and a molecular weight of approximately 207.06 g/mol. The compound's structure features both imidazole and pyrimidine rings, contributing to its solubility and biological activity. The dihydrochloride form enhances its stability in pharmaceutical formulations.

Target Proteins : The primary targets for this compound include:

  • Aurora Kinases : These are crucial for cell division; inhibition leads to disrupted mitosis and potential apoptosis in cancer cells.
  • ROR1 (Receptor Tyrosine Kinase) : Involved in various signaling pathways that regulate cell proliferation and survival.

Mode of Action : The compound binds to the active sites of these targets, inhibiting their phosphorylation activities. This inhibition affects several biochemical pathways, particularly the phosphatidylinositol 3-kinase (PI3K) signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It has demonstrated effectiveness against various cancer cell lines, including:

  • HT-29 (colon cancer)
  • Caco-2 (colon cancer)

Studies show that treatment with this compound initiates apoptosis through mitochondrial pathways, including the release of cytochrome c and activation of caspases 3 and 8 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown moderate activity against several bacterial strains, including:

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLess than streptomycin

In vitro studies suggest that this compound could be a candidate for further development as an antimicrobial agent .

In Vivo Studies

A series of studies have assessed the pharmacokinetics of this compound in animal models. Key findings include:

Compound PO AUC (ng h/mL) PO Cmax (ng/mL) PO Tmax (h) PO t1/2 (h)
134111810.255
1838503370.5ND

These results indicate favorable absorption profiles for the compound, suggesting potential for effective therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted pyrimidine precursors followed by amine functionalization. Key steps include:
  • Condensation reactions using catalysts like Pd(II) or Cu(I) for imidazo-pyrimidine ring formation .
  • Purification via recrystallization or column chromatography, monitored by HPLC (>95% purity threshold) .
  • Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent ratios) to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with DMSO-d₆ as the solvent for resolving amine protons .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation, using electrospray ionization (ESI) in positive ion mode .
  • HPLC-DAD for purity assessment, with a C18 column and acetonitrile/water gradient .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and analyze via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental reactivity data for Imidazo[1,2-a]pyrimidin-6-ylamine derivatives be resolved?

  • Methodological Answer :
  • Re-calibrate computational models using experimental kinetic data (e.g., activation energies from Arrhenius plots) .
  • Multi-scale modeling : Combine quantum mechanics (QM) for reaction pathways with molecular dynamics (MD) to simulate solvent effects .

Q. What strategies are effective for optimizing reaction conditions in large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Flow chemistry systems to enhance heat/mass transfer and reduce racemization .
  • In-line analytics (e.g., FTIR probes) for real-time monitoring of intermediates .

Q. How to design experiments to study structure-activity relationships (SAR) for Imidazo[1,2-a]pyrimidin-6-ylamine derivatives in biological systems?

  • Methodological Answer :
  • Fragment-based drug design : Synthesize analogs with systematic substitutions at positions 2, 3, and 6 of the imidazo-pyrimidine core .
  • Multivariate analysis (e.g., PCA) to correlate electronic/steric parameters (Hammett constants, LogP) with bioactivity .

Q. How can researchers address contradictions between in vitro bioactivity and in vivo efficacy of this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability (AUC, Cₘₐₓ) and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and assess their inhibitory effects .

Q. What methodologies validate the compound’s selective inhibition of target enzymes versus off-target effects?

  • Methodological Answer :
  • Kinase profiling assays (e.g., radiometric or fluorescence-based) across a panel of 50+ kinases .
  • Cryo-EM/X-ray crystallography to resolve binding modes and active-site interactions .

Q. How can computational tools improve the design of Imidazo[1,2-a]pyrimidin-6-ylamine-based inhibitors for enhanced binding affinity?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) with flexible side-chain sampling to predict ligand-receptor poses .
  • Free-energy perturbation (FEP) simulations to quantify ΔΔG values for substituent modifications .

Q. What experimental frameworks ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer :
  • Standardized protocols : Publish detailed synthetic procedures with reaction kinetics (e.g., TOF, TON) .
  • Inter-lab validation : Collaborative studies using shared reference samples and blinded bioassays .

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